molecular formula C15H10ClFN2O2 B1621464 4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 680216-24-4

4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B1621464
CAS RN: 680216-24-4
M. Wt: 304.7 g/mol
InChI Key: KKGAMWNSQSKGOQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of pyrrolopyridine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, including compounds structurally related to "4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione," has been a subject of study due to their potential applications in various fields such as pharmaceuticals and materials science. Research has explored the synthesis methods, characterizations, and potential applications of these compounds (Mulholland, Foster, & Haydock, 1972).

Molecular Structure Analysis

The detailed molecular structure analysis of similar compounds, focusing on their dihedral angles, distances between atoms, and crystal packing, provides insights into their potential applications in designing new materials and drugs. For instance, studies on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors highlight the importance of structural analysis in understanding the activity and properties of such compounds (Li et al., 2005).

Advanced Material Applications

The compound and its related analogs have been investigated for their role in non-linear optics, demonstrating the potential for applications in advanced materials. Studies have included synthesis, characterization, and reactivity analysis, focusing on their electronic properties and stability, which are crucial for developing new materials with specific optical properties (Murthy et al., 2017).

Semiconductor and Electronic Applications

Research on nitrogen-embedded small-molecule semiconducting materials, including derivatives of pyrrolo[3,4-c]pyridine, has explored their optical, electrochemical properties, and carrier transport properties. These studies are foundational for the development of n-channel transport characteristics in field-effect transistors, demonstrating the relevance of such compounds in the field of organic electronics (Zhou et al., 2019).

Photoluminescence and Optical Properties

The photoluminescent properties of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit have been investigated for their potential use in electronic applications. These studies have shown that such polymers exhibit strong fluorescence and high photochemical stability, making them suitable for various applications in optoelectronics and as photoluminescent materials (Zhang & Tieke, 2008).

properties

IUPAC Name

4-chloro-2-[(3-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c1-8-5-11-12(13(16)18-8)15(21)19(14(11)20)7-9-3-2-4-10(17)6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGAMWNSQSKGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381877
Record name 4-Chloro-2-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

CAS RN

680216-24-4
Record name 4-Chloro-2-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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